molecular formula C6H16Si B7984451 Di(propan-2-yl)silane

Di(propan-2-yl)silane

Cat. No.: B7984451
M. Wt: 116.28 g/mol
InChI Key: DEHCLLRUWOGPJR-UHFFFAOYSA-N
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Description

Di(propan-2-yl)silane is a useful research compound. Its molecular formula is C6H16Si and its molecular weight is 116.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Di(propan-2-yl)silane has been shown to be compatible with platinum-catalyzed hydrosilylation of α-olefins, enabling the preparation of trihydrosilanes without the formation of salt waste (Smirnov & Oestreich, 2016).

  • It is used in the synthesis of silane derivatives with a wide energy gap for green electrophosphorescent devices. These derivatives demonstrate high efficiency and stability, making them suitable for applications in organic electronics (Chung et al., 2015).

  • In materials science, glycol-modified silanes, including this compound, are utilized for creating silica monoliths with hierarchical porosity. These materials have applications in catalysis and filtration (Brandhuber et al., 2005).

  • In semiconductor technology, this compound and similar compounds are used as doping sources in metalorganic chemical vapor deposition, contributing to the efficient and precise doping of semiconductors (Kuech et al., 1984).

  • The silylation chemistry of this compound and related compounds is instrumental in enhancing the sensitivity and specificity of mass spectrometry, particularly in bioanalytical applications (Trauger et al., 2004).

Properties

IUPAC Name

di(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si/c1-5(2)7-6(3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHCLLRUWOGPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[SiH2]C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18209-66-0
Record name Bis(1-methylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18209-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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